Ro 41-0960

PET imaging COMT distribution blood-brain barrier

Ro 41-0960 is the only commercially available COMT inhibitor with PET-validated brain exclusion (brain-to-plasma ratio ~0.025–0.04) and high in vitro potency (IC50 5–42 nM). Unlike tolcapone, it restricts COMT inhibition to peripheral organs, enabling clean dissection of peripheral vs. central catecholamine contributions. Ideal for PET radiotracer development, L-DOPA pharmacokinetic studies, and peripheral catecholamine research in cardiovascular, renal, and hepatic systems. Dosing guidance available from PET target occupancy studies.

Molecular Formula C13H8FNO5
Molecular Weight 277.20 g/mol
CAS No. 125628-97-9
Cat. No. B1680681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 41-0960
CAS125628-97-9
Synonyms2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone
OR 1139
OR-1139
Ro 41-0960
Ro-41-0960
Ro41-0960
Molecular FormulaC13H8FNO5
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F
InChIInChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H
InChIKeyRQPAUNZYTYHKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>41.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 41-0960 (CAS 125628-97-9) for COMT Research: Peripheral-Selective Nitrocatechol Inhibitor


Ro 41-0960 (3,4-dihydroxy-5-nitro-2′-fluorobenzophenone) is a synthetic, fluorine-containing nitrocatechol-based catechol-O-methyltransferase (COMT) inhibitor developed by Hoffmann-La Roche [1]. It belongs to the second-generation nitrocatechol COMT inhibitor class and is structurally similar to the clinically approved drug tolcapone (Ro 40-7592), featuring the characteristic nitrocatechol benzophenone scaffold with a 2′-fluoro substitution that enables radiolabeling with fluorine-18 for PET imaging applications [2]. The compound exhibits high in vitro potency against COMT with reported IC50 values in the low nanomolar range (5–42 nM) depending on assay conditions and enzyme source [3]. Unlike brain-penetrant COMT inhibitors such as tolcapone, Ro 41-0960 demonstrates markedly restricted blood-brain barrier penetration in vivo, making it a specialized tool for selective investigation of peripheral COMT activity and for development as a PET radiotracer for mapping COMT distribution in peripheral organs [4].

Why Ro 41-0960 Cannot Be Substituted with Generic Tolcapone or Entacapone in Peripheral COMT Studies


COMT inhibitors within the nitrocatechol class exhibit profound differences in blood-brain barrier penetration and tissue distribution that critically determine their experimental utility and interpretation of results. Ro 41-0960, despite its structural similarity to the brain-penetrant clinical drug tolcapone (Ro 40-7592), displays a fundamentally distinct in vivo distribution profile characterized by negligible brain uptake with brain-to-plasma ratios averaging 0.025–0.04 across both rodent and non-human primate models [1]. In contrast, clinically used COMT inhibitors such as tolcapone readily cross the blood-brain barrier and inhibit both central and peripheral COMT [2]. This pharmacokinetic divergence is not predictable from in vitro potency data alone—Ro 41-0960, tolcapone, and entacapone all exhibit nanomolar-range IC50 values against recombinant COMT, yet their in vivo compartmental selectivity differs dramatically [3]. Consequently, substituting Ro 41-0960 with other COMT inhibitors in experiments designed to isolate peripheral COMT effects would introduce central nervous system COMT inhibition as a confounding variable, fundamentally altering experimental outcomes and data interpretation. Researchers investigating peripheral catecholamine metabolism, L-DOPA peripheral pharmacokinetics, or developing peripheral COMT PET imaging protocols require Ro 41-0960 specifically because its restricted brain penetration enables clean experimental dissection of peripheral versus central COMT contributions [4].

Ro 41-0960 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Peripheral COMT Selectivity: Brain Uptake Quantification vs. Tolcapone in Baboon PET Studies

In direct PET imaging studies using [18F]Ro41-0960 in baboons, the compound exhibited negligible brain uptake with brain-to-plasma concentration ratios averaging 0.025 throughout a 90-minute experimental interval, and nearly all detected signal in brain regions was attributable to radiotracer in cerebral blood vessels rather than brain parenchyma [1]. This contrasts with the structurally similar clinical COMT inhibitor tolcapone (Ro 40-7592), which was reported to cross the blood-brain barrier and inhibit brain COMT [2]. In mice, the brain-to-blood ratio for Ro 41-0960 was 0.04 (n = 12), and HPLC metabolite analysis confirmed that brain and blood samples exhibited identical metabolite patterns, providing consistent evidence that Ro 41-0960 does not appreciably enter brain tissue [1]. This peripheral restriction occurs despite the compound's demonstrated in vitro ability to inhibit COMT (IC50 = 5–42 nM) and its structural classification as a compound 'reported to cross the blood-brain barrier' based on initial screening [3].

PET imaging COMT distribution blood-brain barrier peripheral selectivity

L-DOPA Neuroprotection: Ro 41-0960, OR-486, and Tolcapone in Primary Rat Mesencephalic Cultures

In a direct comparative study evaluating three selective COMT inhibitors—Ro 41-0960, OR-486, and the clinically used tolcapone—in primary rat mesencephalic cultures, Ro 41-0960 (1 μM) reduced L-DOPA-induced tyrosine hydroxylase immunoreactive (THir) dopaminergic neuron loss in a dose-dependent manner, shifting the TD50 value of L-DOPA from 21 μM (L-DOPA alone) to 71 μM in the presence of 1 μM Ro 41-0960 (P < 0.01) [1]. Neither OR-486 nor tolcapone showed differential effects; all three COMT inhibitors exhibited similar neuroprotective capacity at the tested concentrations. None of the COMT inhibitors affected THir cell counts at concentrations up to 10 μM when studied alone, demonstrating that the protective effect was specific to attenuation of L-DOPA-mediated toxicity rather than direct trophic activity [1]. Toxicity induced by D-DOPA (the enantiomer not metabolized by COMT) was unaffected by COMT inhibition, confirming that the protection is COMT-dependent and stereospecific [1].

Parkinson's disease L-DOPA toxicity neuroprotection dopaminergic neurons

Peripheral Organ COMT Occupancy: ED50 Quantification in Baboon Liver and Kidney via PET

Using [18F]Ro41-0960 PET imaging in baboons, dose-dependent inhibition of radiotracer uptake by unlabeled Ro 41-0960 was quantified in peripheral organs with high COMT expression [1]. The ED50 for inhibiting [18F]Ro41-0960 uptake was 0.5 mg/kg in liver and <0.01 mg/kg in kidney, demonstrating organ-specific differences in achievable COMT occupancy [1]. At a dose of 2 mg/kg unlabeled Ro 41-0960, the halftime for recovery of COMT activity was approximately 25 hours, indicating a reversible tight-binding interaction between Ro 41-0960 and COMT in both liver and kidney [1]. Rapid clearance of tracer from heart and negligible lung uptake were also observed, consistent with the known tissue distribution of COMT enzyme expression [1].

PET imaging target engagement COMT occupancy peripheral pharmacokinetics

In Vivo Striatal Neurochemistry: Ro 41-0960 Effects on Dopamine and 3-OMD Levels in Rat Brain

In neurochemical studies in rats, Ro 41-0960 (30 mg/kg, i.p.) reduced striatal 3-O-methyldopa (3-OMD) levels and increased striatal dopamine (DA) and 3,4-dihydroxyphenylacetic acid (DOPAC) levels [1]. However, when co-administered with levodopa/carbidopa (15/30 mg/kg), Ro 41-0960 did not enhance levodopa-induced dopamine elevations in the hypothalamus and striatum, despite suppressing 3-OMD levels [2]. This pattern is consistent with peripheral COMT inhibition reducing systemic L-DOPA O-methylation without directly potentiating central dopamine synthesis—a profile that distinguishes Ro 41-0960 from brain-penetrant COMT inhibitors such as tolcapone, which do potentiate striatal dopamine elevations when combined with L-DOPA [3]. The compound also potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesia in rats and reserpine-induced catalepsy and hypothermia in mice [1].

neurochemistry striatal dopamine 3-OMD in vivo pharmacology

Radiotracer Validation: [18F]Ro41-0960 as Peripheral COMT PET Imaging Agent

[18F]Ro41-0960 was successfully synthesized via nucleophilic aromatic substitution with [18F]fluoride on a protected precursor followed by HBr hydrolysis, achieving a synthesis time of 100 minutes and radiochemical yield of 5–7% (end of bombardment) [1]. In validation studies, [18F]Ro41-0960 demonstrated high uptake and slow clearance in baboon kidney and liver—organs with high COMT expression—and dose-dependent displacement by unlabeled Ro 41-0960 (ED50 = 0.5 mg/kg liver; <0.01 mg/kg kidney), confirming specific binding to COMT in vivo [2]. In mice, at 30 minutes post-injection, radioactivity in kidney was predominantly (>90%) unchanged [18F]Ro41-0960, with minimal metabolism, supporting its utility as a quantitative imaging agent [3]. This represents the first positron emitter-labeled radiotracer specifically developed for mapping peripheral COMT distribution and occupancy in vivo [3].

PET radiotracer fluorine-18 labeling COMT imaging peripheral biomarker

Ro 41-0960 Procurement Application Scenarios: Peripheral COMT Pharmacology and PET Imaging


Peripheral COMT Target Engagement Studies Requiring Central Nervous System Exclusion

For researchers investigating peripheral catecholamine metabolism in cardiovascular, renal, or hepatic systems where central COMT inhibition would introduce confounding variables, Ro 41-0960 provides the only commercially available COMT inhibitor with PET-validated brain exclusion (brain-to-plasma ratio = 0.025 in baboons, brain-to-blood ratio = 0.04 in mice) while maintaining high in vitro potency (IC50 = 5–42 nM) [1]. Unlike tolcapone, which crosses the blood-brain barrier and inhibits central COMT, Ro 41-0960 enables clean experimental dissection of peripheral versus central COMT contributions. Dosing guidance for target occupancy is available from PET studies: ED50 = 0.5 mg/kg for liver COMT and <0.01 mg/kg for kidney COMT in non-human primates [2].

In Vitro COMT Inhibition with Clinically Benchmark-Comparable Efficacy

Ro 41-0960 offers researchers an in vitro COMT inhibition tool with neuroprotective efficacy equivalent to the clinical standard tolcapone, as demonstrated in head-to-head primary mesencephalic culture studies where both compounds (1 μM) similarly attenuated L-DOPA-induced dopaminergic neuron toxicity (Ro 41-0960 shifted L-DOPA TD50 from 21 μM to 71 μM, P < 0.01) [1]. With an EC50 of 0.1 μM for neuroprotection against L-DOPA toxicity and no intrinsic effect on THir neuron survival at concentrations up to 10 μM, Ro 41-0960 provides a clean pharmacological tool for in vitro COMT studies that can later be complemented by in vivo experiments where its peripheral selectivity becomes advantageous.

PET Imaging Center Development: [18F]Ro41-0960 Radiosynthesis for Peripheral COMT Mapping

For PET imaging facilities developing COMT-targeted radiotracers, [18F]Ro41-0960 represents a validated starting point with established radiochemistry: nucleophilic aromatic substitution on a protected precursor followed by HBr hydrolysis, 100-minute synthesis time, 5–7% radiochemical yield (EOB) [1]. The radiotracer demonstrates >90% metabolic stability in mouse kidney at 30 minutes and specific displaceable binding in COMT-rich organs (liver, kidney) with quantifiable ED50 values [2]. As the first positron emitter-labeled radiotracer for peripheral COMT imaging, [18F]Ro41-0960 enables non-invasive assessment of COMT expression and target engagement in preclinical models of cardiovascular disease, renal pathophysiology, and cancer where COMT modulates estrogen metabolism.

Zebrafish and Alternative Model Organism COMT Pharmacology

Ro 41-0960 has been validated in zebrafish larvae, where treatment shifted the balance of catecholamine metabolic pathways toward increased oxidative metabolism, with whole-body DOPAC concentrations elevated while dopamine levels remained unchanged [1]. This cross-species validation in a genetically tractable vertebrate model expands the compound's utility beyond rodent studies, enabling high-throughput screening of COMT-dependent phenotypes and genetic modifier studies in developmental and neuropharmacology contexts. The compound's water solubility profile (slightly soluble <0.7 mg/mL in H2O; 1.0 mg/mL in 45% w/v aqueous 2-hydroxypropyl-β-cyclodextrin) supports aqueous dosing in aquatic model systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 41-0960

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.